molecular formula C11H15N B3031614 2,2,3-Trimethyl-3-phenylaziridine CAS No. 56062-74-9

2,2,3-Trimethyl-3-phenylaziridine

Cat. No.: B3031614
CAS No.: 56062-74-9
M. Wt: 161.24 g/mol
InChI Key: CZMCGCBTVYYWHH-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-3-phenylaziridine is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom and two carbon atoms. This particular compound is characterized by the presence of three methyl groups and one phenyl group attached to the aziridine ring, giving it unique chemical and biological properties.

Synthetic Routes and Reaction Conditions:

    Cyclization of Haloamines and Amino Alcohols: One common method involves the intramolecular nucleophilic substitution reaction where an amine functional group displaces an adjacent halide to form the aziridine ring.

    Nitrene Addition: Another method involves the addition of nitrenes to alkenes.

    From Epoxides: Aziridines can also be synthesized by the ring-opening reaction of epoxides with amines, followed by ring closure.

Industrial Production Methods: The industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the conversion of amino alcohols to sulfate esters followed by base-induced sulfate elimination .

Types of Reactions:

    Nucleophilic Ring Opening: Aziridines undergo nucleophilic ring-opening reactions, which are crucial for synthesizing various nitrogen-containing biologically active molecules.

    Polymerization: Aziridines can undergo anionic and cationic ring-opening polymerization to form polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.

    Catalysts: Lewis acids such as boron trifluoride are often used to catalyze these reactions.

Major Products: The major products formed from these reactions include various nitrogen-containing heterocycles and polyamines .

Scientific Research Applications

2,2,3-Trimethyl-3-phenylaziridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.

    Biology: The compound’s ability to form polyamines makes it useful in studying cellular processes and gene transfection.

    Industry: The compound is used in the production of antibacterial and antimicrobial coatings, as well as in materials templating.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-3-phenylaziridine involves the ring-opening reactions that lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, to form stable products. The compound’s ability to undergo polymerization also plays a significant role in its biological and industrial applications .

Comparison with Similar Compounds

    2-Phenylaziridine: Similar in structure but lacks the additional methyl groups, making it less sterically hindered.

    3-Methylaziridine: Contains only one methyl group, resulting in different reactivity and stability compared to 2,2,3-Trimethyl-3-phenylaziridine.

    Azetidines: Four-membered analogs of aziridines with different ring strain and reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in polymer chemistry and medicinal chemistry .

Properties

IUPAC Name

2,2,3-trimethyl-3-phenylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-10(2)11(3,12-10)9-7-5-4-6-8-9/h4-8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCGCBTVYYWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N1)(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503797
Record name 2,2,3-Trimethyl-3-phenylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56062-74-9
Record name 2,2,3-Trimethyl-3-phenylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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